2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The unique structure of azaspiro compounds makes them valuable in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic core through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of photocatalysis and other advanced synthetic techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, and reducing agents such as alane for β-lactam ring reduction . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclizations can yield spirocyclic oxetanes, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the activity of piperidine, thereby interacting with similar biological targets. The compound can inhibit or activate various enzymes and receptors, depending on its specific functional groups and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
2-oxa-1-azaspiro[3.2.0]heptane: A related compound used in DNA-encoded library technology.
2-azaspiro[3.3]heptane-derived amino acids: These compounds are used in the design of sterically constrained amino acids for drug discovery.
Uniqueness
2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group. This combination of features enhances its stability and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
2639452-87-0 |
---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.